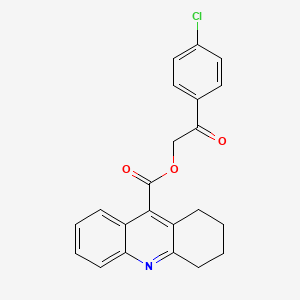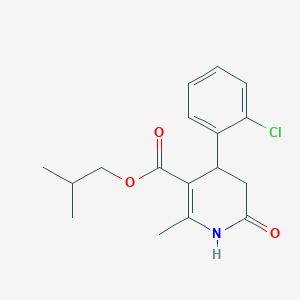![molecular formula C20H26F2N2O2S B4650036 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4650036.png)
1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as ADAMANT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological experiments. In
Wirkmechanismus
1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine inhibits the serotonin transporter by binding to the transporter and preventing the reuptake of serotonin. This results in an increase in the extracellular concentration of serotonin, which can lead to an antidepressant effect. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine also inhibits the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This results in an antinociceptive effect.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of serotonin, which can lead to an antidepressant effect. It has also been shown to inhibit the activity of voltage-gated sodium channels, which can lead to an antinociceptive effect. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has also been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine in lab experiments is its potency. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to be a potent inhibitor of the serotonin transporter and voltage-gated sodium channels. Another advantage is its specificity. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have a high degree of specificity for its targets. However, one of the limitations of using 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine in lab experiments is its potential toxicity. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is the further exploration of its potential applications in the treatment of depression and anxiety disorders. Another direction is the further exploration of its potential applications in the treatment of pain. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine could also be studied further for its potential applications in cancer research. Additionally, further studies could be conducted to explore the potential toxicity of 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine and to develop methods for mitigating its toxic effects.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been shown to have antinociceptive effects, which make it a potential candidate for the treatment of pain. 1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-(3,4-difluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O2S/c21-18-2-1-17(10-19(18)22)27(25,26)24-5-3-23(4-6-24)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWQQXOMQRRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4649958.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4649968.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4649972.png)

![3-[3-(4-isopropoxyphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4649985.png)

![2-[(3-methylphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649993.png)
![ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4649996.png)


![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650029.png)


